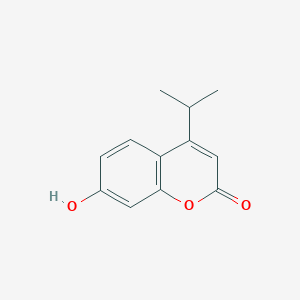

7-Hydroxy-4-isopropyl-chromen-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-4-propan-2-ylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7(2)10-6-12(14)15-11-5-8(13)3-4-9(10)11/h3-7,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZNGNXYGLIIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420642 | |

| Record name | 7-Hydroxy-4-isopropyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23251-28-7 | |

| Record name | 7-Hydroxy-4-isopropyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 7-Hydroxy-4-isopropyl-chromen-2-one

Abstract

The coumarin, or 2H-chromen-2-one, scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties.[1][2] Within this class, 7-hydroxycoumarin derivatives, also known as umbelliferones, are particularly significant as fluorescent probes, laser dyes, and precursors for pharmacologically active compounds.[3][4] This in-depth technical guide provides a comprehensive framework for the synthesis and structural elucidation of a specific derivative, 7-Hydroxy-4-isopropyl-chromen-2-one. We delve into the mechanistic underpinnings of the Pechmann condensation, offer a field-proven experimental protocol, and detail the suite of spectroscopic techniques required for unambiguous characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to this valuable heterocyclic compound.

Strategic Synthesis via Pechmann Condensation

The most direct and efficient route to 4-substituted-7-hydroxycoumarins is the Pechmann condensation.[5] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the target molecule, this compound, the selected precursors are resorcinol and ethyl 4-methyl-3-oxopentanoate (commonly known as ethyl isobutyrylacetate).

The Reaction Mechanism: A Stepwise Rationale

The efficacy of the Pechmann condensation hinges on the use of a strong acid catalyst, such as concentrated sulfuric acid or a solid acid like Amberlyst-15, which facilitates three critical transformations.[6][7]

-

Transesterification: The reaction initiates with the protonation of the ester carbonyl of the β-ketoester by the acid catalyst. This activation allows the phenolic hydroxyl group of resorcinol to act as a nucleophile, attacking the carbonyl carbon and subsequently forming a new ester linkage through transesterification.

-

Intramolecular Electrophilic Attack: The resorcinol ring is highly activated towards electrophilic aromatic substitution. The second carbonyl group (the ketone) of the β-ketoester moiety is protonated, forming a highly electrophilic carbocation. This electrophile is then attacked by the activated ortho position of the phenol ring in an intramolecular Friedel-Crafts-type acylation, leading to cyclization.

-

Dehydration: The resulting cyclic intermediate contains a tertiary alcohol. Under the strong acidic and often heated conditions, this alcohol is readily protonated and eliminated as a water molecule, forming a thermodynamically stable α,β-unsaturated lactone system, yielding the final coumarin product.

The entire mechanistic pathway is visualized in the diagram below.

Caption: The three-stage mechanism of the Pechmann condensation.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where successful completion of each step prepares the reaction for the next with high fidelity.

Reagents & Materials:

-

Resorcinol (1.10 g, 10.0 mmol)

-

Ethyl 4-methyl-3-oxopentanoate (1.58 g, 10.0 mmol)

-

Concentrated Sulfuric Acid (98%, 10 mL)

-

Deionized Water

-

Ethanol (for recrystallization)

-

250 mL Beaker, 100 mL Round-bottom flask, Magnetic stirrer, Stir bar

-

Ice bath

-

Buchner funnel and vacuum filtration apparatus

Procedure:

-

Catalyst Preparation: Place a 250 mL beaker containing 10 mL of concentrated sulfuric acid in an ice bath. Allow the acid to cool to below 10°C with gentle stirring. This pre-cooling step is critical to control the initial exothermic reaction upon addition of the reactants.[6]

-

Reactant Addition: In a separate flask, mix 1.10 g of resorcinol with 1.58 g of ethyl 4-methyl-3-oxopentanoate. Add this mixture dropwise to the cold, stirring sulfuric acid over a period of 15-20 minutes. The slow addition rate ensures the temperature does not rise uncontrollably.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The solution will typically darken in color and become more viscous as the reaction proceeds.

-

Precipitation (Work-up): Prepare a separate beaker with approximately 100 g of crushed ice and 100 mL of cold deionized water. Pour the reaction mixture slowly and carefully into the ice-water slurry with vigorous stirring. The product will precipitate as a solid.[8] This step quenches the reaction and precipitates the water-insoluble organic product.

-

Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 50 mL) to remove any residual acid and water-soluble impurities.

-

Purification: The crude product is purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

-

Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.

Caption: Experimental workflow for the synthesis of the target coumarin.

Structural Characterization and Data Analysis

Unambiguous confirmation of the synthesized molecule's structure and purity is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Spectroscopic Data Profile

The following table summarizes the expected spectroscopic data for this compound based on established data for analogous coumarin structures.[9][10][11][12]

| Technique | Parameter | Expected Value / Observation | Assignment / Rationale |

| FTIR | Wavenumber (cm⁻¹) | ~3400-3200 (broad) | O-H stretch (phenolic) |

| ~2960-2870 | C-H stretch (aliphatic, isopropyl) | ||

| ~1720-1700 | C=O stretch (α,β-unsaturated lactone) | ||

| ~1610, 1580, 1490 | C=C stretch (aromatic and pyrone rings) | ||

| ~1270, 1130 | C-O stretch (ester and phenol) | ||

| ¹H NMR | Chemical Shift (δ, ppm) | ~10.5 (s, 1H) | Ar-OH (in DMSO-d₆) |

| (500 MHz, DMSO-d₆) | ~7.6 (d, 1H) | H -5 | |

| ~6.8 (dd, 1H) | H -6 | ||

| ~6.7 (d, 1H) | H -8 | ||

| ~6.2 (s, 1H) | H -3 | ||

| ~3.3 (sept, 1H) | -CH (CH₃)₂ | ||

| ~1.2 (d, 6H) | -CH(CH₃ )₂ | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~161 | C =O (C-2) |

| (125 MHz, DMSO-d₆) | ~160 | C -7 (C-OH) | |

| ~155 | C -8a | ||

| ~154 | C -4 | ||

| ~127 | C -5 | ||

| ~113 | C -6 | ||

| ~111 | C -4a | ||

| ~110 | C -3 | ||

| ~102 | C -8 | ||

| ~33 | -CH (CH₃)₂ | ||

| ~22 | -CH(CH₃ )₂ | ||

| Mass Spec. | m/z | 204.0786 (Exact Mass) | C₁₂H₁₂O₃ |

| (HRMS-ESI+) | 205.0864 | [M+H]⁺ |

Rationale for Spectroscopic Assignments

-

FTIR Spectroscopy: The presence of a broad hydroxyl peak and a strong lactone carbonyl peak are primary indicators of a successful synthesis. The aliphatic C-H stretches confirm the incorporation of the isopropyl group.[13][14]

-

¹H NMR Spectroscopy: This is the most definitive technique. The downfield singlet for the phenolic proton, the characteristic splitting pattern of the three aromatic protons (a doublet for H-5, a doublet of doublets for H-6, and a smaller doublet for H-8), and the singlet for the vinylic H-3 are hallmarks of the coumarin core.[11][15] The isopropyl group is confirmed by the upfield septet (integrating to 1H) and a corresponding doublet (integrating to 6H).

-

¹³C NMR Spectroscopy: The carbon spectrum corroborates the ¹H NMR data, showing the expected number of unique carbon signals. The downfield signals correspond to the carbonyl and oxygen-substituted aromatic carbons, while the upfield signals confirm the carbons of the isopropyl group.[12]

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula, confirming the elemental composition. The observed molecular ion peak (e.g., [M+H]⁺) must match the calculated value for C₁₂H₁₂O₃ within a very small margin of error (typically < 5 ppm).[16][17]

Caption: Logical workflow for the structural characterization of the product.

Conclusion

The synthesis of this compound is reliably achieved through the well-established Pechmann condensation of resorcinol and ethyl 4-methyl-3-oxopentanoate. The causality of the reaction is driven by acid catalysis, which orchestrates a sequence of transesterification, intramolecular electrophilic attack, and dehydration. The structural identity and purity of the final compound are definitively confirmed by a synergistic application of FTIR, NMR, and mass spectrometry. This guide provides a robust and scientifically-grounded framework for the successful preparation and characterization of this valuable coumarin derivative, empowering further research in drug discovery and materials science.

References

- Reza, M. A., & Hossain, M. A. (2007). FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin. Photochemical & Photobiological Sciences, 6(9), 1044-1052. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZI3MXGevXfzdOUeAe9LFoDq9RxzBzgyXSKz28hgklN81QfiBgyXC6CmkdS3dJnWEViqIlIQi84U-NHOYhPJwf2qDKcuOxDCJ0itGfDYNSWnYvxIU0O8pQ9Ptgdw-EFxjC_Wg=]

- Avila, D. S., et al. (2015). New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. PLoS ONE, 10(4), e0121202. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgQhDYBGaCOVTbTAFqFyGof2UObs20d7FrGzCWD7vkvkqMNmWTMtgQluJ8aajzTJsTI2bE0O41DP_lzrVMAJn5Yg9FOSA6bVmLd3-ZNsJ5d1y9JQzSP0pGazCD78Urf_-fxcMEvAu6gXw3Pg==]

- Singh, V. P., et al. (2014). Vibrational Spectra and Electronic Structural Studies of Some Coumarins. International Journal of Research in Engineering and Science (IJRES), 2(9), 01-08. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWkTeCpu1cH2_5mEgXZu3qHZoJyaHb0yb2yiYGo2D462nqQf96fUk6jIckQFcaTsxt47jfG4fjCoY5sVkxBONU1rnoJ5s4GbYRWwNhDCluoPMp6es_6VzfQ2vYbEVUbuZYnSJns2OI5w==]

- ChemicalBook. (n.d.). Coumarin(91-64-5)IR1. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8fxKvDoentWJ8R0ldCwVeHmiYYqnANQ0ptzhva1Mek6spbzMm4jYuCzI1V2FluMoYTTpDhRtsvXXO-jdViZGxmNYzAalrvfCMAra8o1G7nehETDp23aJRjN_TYvySZF8CS1xnWQ3noTpvupbufNiv8Q==]

- Sankaran, V., & Ramalingam, K. (2012). Luminescence properties of Coumarins and Quinones. Neurophotonics, 1-7. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH117FgdhWjSAQirdAb0Y1bHAnnn1nEzsUiaWRdl5lfEkahUK5SVhZ8S7NTurFaoxTwEq7mnjUNbhF3FloCuWUgvAZRzVr9jKiG04M94CDMTwfl3azcp0HR4MkXBr_w73V-qbQOoZX-aiixqlxe4Pph-LFXDv_ybUb5WntGVA0iQqtyojvMgzSscKD-aenrXzoX3om7L3Q==]

- NIST. (n.d.). 7-Hydroxycoumarin. NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsXdZrCi2N4WCOkSIB3apH2BeBqvJQvfYipb-5-wKqYvQ0rNJ599z-GOL519SyFZ1EnjtgcGgrom7Ah_291oLCb3gkrXkpAVl4xEj2qx7jIukXPK464gd4cpDm_QrqdcAnBDMx97WftBgSDlTV81m4RyC-]

- ResearchGate. (n.d.). FTIR spectra of standard coumarin. ResearchGate. [https://vertexaisearch.cloud.google.

- Xiao, Z., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Chemical Biology, 15(10), 2736-2745. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyxYzXQbG683IkehGk-dI-Y45eiTDf9-NHDwpEqofX9DuvGuXTtzeBYYl-KLwf_QQZQXqmMUadwq1cy-i82uleVf3m3IL1TjEpHpO1gK8Tf-tmNPbQWK0cj-_jAIYB98ObGOBbOc9fLfAi1tumdH4=]

- ResearchGate. (n.d.). Elution profiles of the metabolites using the LC-MS/MS method. A, 7-hydroxycoumarin, retention time 1.60 min. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQOukh37DBXC04hFL_3U3c3fLqvYbIl7BU0lNDkGaTqDHqMlGRlEGLIj5ZkWd6LxCUL9ilJ9jVk-unlh0svtezC6Q6I5S1fpruc-qhnTyZFjWU8WfwrU99IgkIeZz2kvefbOqCxALWsnc3xm6RiG-Z_QA7hTATm6WfzFJpKWYI7g41fkKBbpoKARSgfB_8OrKp6DZn0DFrZyUgTx_EoZmgGOMvc2VjMKTxzTh11fdhHxZaw7ak8-e02ihWjKU0]

- Xiao, Z., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXXzLqB1ANQ8QDhTsIx4PMeCB1sMs2mvH5TKf7KzTUDKTqZfFBQ8twCrbeP2IHfGlqNNCPmSN2_jVStDqC2odTy-Ed2Fyp2fl8txXvgTmf6QIe6uzYY1ae8-aPuZdA_ZLDq2s_JJZMuG3ECA==]

- Zhang, Y., et al. (n.d.). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Supporting Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETF3D8nNo5Lsoxd259nrBvG1PeADmzJDh5Mafo6dSuT0wUGhnCDHxjFKi_PrnOYvAKtkAqbQ6y5dDbTJlTh3-zUhd90ty93KpwLW0sUNl-8S45ct4K5ZWyKF_rjewYzTY-SvyFZAFDFpVA32iHDA0pkf2cy1Pmpw==]

- Lafta, S. J., & Al-Bayati, S. J. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRB9kxprqX-6DZiu3bg4rhhdaYT5AS-3FHg1Lfz9OICuGaSTdZb1ujuMUi_Zt_HAnhgAvzRWbsjC5GesHWOrbP8TZe_nQBKD-1xKefsjnIsjOdPskUOgosaOoDTmqgT460Bwi_AqKR3AYR33O94YqHVFLP_Rw7Xx80G2NT5FbIg173vpx71mawdI75jA81EM5Hx-UnwT7C6JUnBFWBTvf7mBi1EWTOTMYh0aulgNDANFiD5jNSKLRvvHvKBs6vRWXUJUHE]

- ChemSynthesis. (n.d.). 7-hydroxy-4-isopropyl-2H-chromen-2-one. ChemSynthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSw5weid3DD1tcZuML-K0_-ZfOy9x36ojCB4A7nsnCHcXBzsbfrOq0brd_zaB9SFEOmynRf0M75IlJlJ9R5gg8-1dvZIO8komPd2S-hPlDkKP625P__LHAhYqJ22UN6f8Pc5hvWF8T_6o2FLIOZHHRbV0M91SMoVxe8w==]

- Vibzzlab. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube. [https://vertexaisearch.cloud.gmarin : Organic Synthesis ( Pechman Condensation ). YouTube. [https://vertexaisearch.cloud.g

Sources

- 1. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 2. iosrjournals.org [iosrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. scispace.com [scispace.com]

- 8. youtube.com [youtube.com]

- 9. ijres.org [ijres.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. jetir.org [jetir.org]

- 13. FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. neurophotonics.spiedigitallibrary.org [neurophotonics.spiedigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 7-Hydroxycoumarin [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-4-isopropyl-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of the coumarin derivative, 7-Hydroxy-4-isopropyl-chromen-2-one. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and established scientific principles to offer robust predictive insights and detailed experimental protocols. This approach is designed to empower researchers to generate precise empirical data for this compound of interest.

Molecular Identity and Structural Characteristics

This compound, with the CAS Number 23251-28-7, is a member of the 7-hydroxycoumarin family.[1] Its core structure consists of a benzopyrone skeleton, which is characteristic of coumarins, with a hydroxyl group at the 7th position and an isopropyl group at the 4th position.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 23251-28-7 | [1] |

| Molecular Formula | C₁₂H₁₂O₃ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Canonical SMILES | CC(C)C1=CC(=O)OC2=C1C=CC(=C2)O | - |

The presence of the hydroxyl group imparts acidic properties to the molecule, while the isopropyl group enhances its lipophilicity compared to its methyl or ethyl counterparts. These structural features are critical determinants of its physicochemical behavior and, consequently, its pharmacokinetic and pharmacodynamic profiles.

Predicted Physicochemical Properties

In the absence of direct experimental data, the following properties are estimated based on data from structurally similar compounds and established quantitative structure-activity relationship (QSAR) principles.[2][3][4]

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Rationale and Comparative Insights |

| Melting Point (°C) | 180 - 195 | The melting point of 7-hydroxy-4-methylcoumarin is reported to be in the range of 188.5-190°C.[5] The larger isopropyl group may slightly alter the crystal lattice energy, but the melting point is expected to be in a similar range. |

| Boiling Point (°C) | > 300 | High molecular weight and polar functional groups suggest a high boiling point. Precise experimental determination is challenging due to potential decomposition at elevated temperatures. |

| Aqueous Solubility | Sparingly soluble | The hydroxyl group can engage in hydrogen bonding with water, but the overall lipophilic character due to the benzopyrone core and the isopropyl group is expected to limit aqueous solubility.[5] |

| pKa | 7.5 - 8.5 | The pKa of the 7-hydroxyl group in coumarins is influenced by the electron-withdrawing nature of the lactone. The value is anticipated to be in the weakly acidic range, similar to other 7-hydroxycoumarins. |

| LogP (Octanol-Water Partition Coefficient) | ~2.9 - 3.2 | The computed XLogP3 for the closely related 7-hydroxy-4-propyl-2H-chromen-2-one is 2.9.[6] The isopropyl group is expected to result in a similar or slightly higher logP value, indicating moderate lipophilicity. |

Synthesis of this compound

The most common and efficient method for the synthesis of 4-substituted-7-hydroxycoumarins is the Pechmann condensation.[7][8] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of this compound, resorcinol would be reacted with ethyl isobutyrylacetate.

Proposed Synthetic Workflow

Caption: Pechmann condensation for the synthesis of this compound.

Detailed Experimental Protocol

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol (1 equivalent) and ethyl isobutyrylacetate (1.1 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15, to the reaction mixture with continuous stirring.[9][10] The use of a solid acid catalyst can simplify the work-up procedure.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-120°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by filtration and wash thoroughly with water. Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the key physicochemical properties of this compound.

Solubility Determination

The equilibrium solubility of a compound is a critical parameter in drug development. The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12]

Caption: Workflow for the shake-flask solubility determination method.

-

Preparation: Add an excess amount of finely powdered this compound to a series of vials containing different aqueous buffers (pH 1.2, 4.5, and 6.8) and relevant organic solvents (e.g., ethanol, DMSO, acetone).[13]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in mg/mL or µg/mL.

pKa Determination by UV-Vis Spectrophotometry

The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For ionizable compounds like this compound, the pKa is a critical determinant of its solubility and permeability across biological membranes. The spectrophotometric method is well-suited for compounds with a chromophore in proximity to the ionizable group.[14][15][16]

Caption: Workflow for spectrophotometric pKa determination.

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Buffer Preparation: Prepare a series of universal buffers with a wide pH range (e.g., pH 2 to 12) and constant ionic strength.

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with the same compound concentration but varying pH. The final organic solvent concentration should be kept low (e.g., <1%) to minimize its effect on the pKa.

-

Spectrophotometric Measurement: Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelength(s) with the largest absorbance change as a function of pH. Plot the absorbance at this wavelength against the pH. The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined using appropriate software.

LogP Determination by Reverse-Phase HPLC (RP-HPLC)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ADME properties. The RP-HPLC method provides a rapid and reliable alternative to the traditional shake-flask method.[17][18][19]

Caption: Workflow for LogP determination by RP-HPLC.

-

Chromatographic System: Utilize a reverse-phase HPLC column (e.g., C18) with a UV detector.

-

Mobile Phase: Prepare a series of isocratic mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (at a pH where the compound is in its neutral form, typically pH 7.4).

-

Standard and Sample Preparation: Prepare solutions of a set of standard compounds with known LogP values and a solution of this compound in the mobile phase.

-

Chromatographic Runs: Inject the standards and the sample for each mobile phase composition and record the retention times (t_R). Determine the column dead time (t_0) using a non-retained compound (e.g., uracil).

-

Calculation of Retention Factor (k'): For each compound and mobile phase, calculate the retention factor, k' = (t_R - t_0) / t_0.

-

Extrapolation to 100% Aqueous Phase: For each compound, plot log k' versus the percentage of organic modifier in the mobile phase. Extrapolate the linear regression to 0% organic modifier to obtain log k'_w.

-

Calibration Curve and LogP Determination: Create a calibration curve by plotting the log k'_w values of the standards against their known LogP values. Determine the LogP of this compound by interpolating its log k'_w value on this calibration curve.

Spectral Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Table 3: Predicted Spectral Data

| Technique | Predicted Key Features | Rationale and Comparative Insights |

| ¹H NMR | - Aromatic protons in the range of δ 6.5-8.0 ppm. - A singlet for the proton at the 3-position around δ 6.0-6.5 ppm. - Signals for the isopropyl group (a septet and a doublet) in the aliphatic region. - A broad singlet for the hydroxyl proton. | Based on the known spectra of 7-hydroxy-4-methylcoumarin and other 4-alkyl-7-hydroxycoumarins.[20][21][22] |

| ¹³C NMR | - Carbonyl carbon of the lactone around δ 160-165 ppm. - Aromatic carbons in the range of δ 100-160 ppm. - Signals for the isopropyl group carbons in the aliphatic region. | Based on the analysis of related coumarin structures.[23][24] |

| UV-Vis Spectroscopy | Two main absorption bands are expected, one around 250-270 nm and a longer wavelength band around 320-340 nm. The position of the longer wavelength band is sensitive to pH due to the ionization of the 7-hydroxyl group. | Consistent with the spectral properties of 7-hydroxycoumarins. |

| FT-IR Spectroscopy | Characteristic absorption bands for the hydroxyl group (broad, ~3200-3500 cm⁻¹), the lactone carbonyl group (~1700-1740 cm⁻¹), and C=C bonds of the aromatic and pyrone rings (~1500-1650 cm⁻¹). | Based on the functional groups present in the molecule. |

Biological and Pharmacological Context

Coumarin derivatives are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[25][26][27][28][29] The specific biological profile of this compound would be influenced by its physicochemical properties, which govern its ability to reach and interact with biological targets. Its moderate lipophilicity and the presence of a hydrogen-bonding hydroxyl group suggest that it may have good membrane permeability and potential for specific interactions with protein binding sites. Further biological screening is warranted to explore its therapeutic potential.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the physicochemical properties of this compound. By leveraging data from analogous compounds and providing detailed, actionable protocols, this document serves as a valuable resource for researchers in drug discovery and development. The generation of precise experimental data for this compound will be crucial for elucidating its structure-activity relationships and advancing its potential as a therapeutic agent.

References

- 3D QSAR Studies of Coumarin Derivatives for Modifying the Pharmachophoric Sites Using Betti's Protocol. (URL not provided)

- QSAR models for antioxidant activity of new coumarin deriv

- QSAR Modelling of Novel Coumarin Derivatives for MAO-B Inhibition.

- QSAR models for antioxidant activity of new coumarin derivatives. Taylor & Francis Online. (URL not provided)

- 2D-QSAR and docking study of a series of coumarin derivatives as inhibitors of CDK (anticancer activity) with an application of the molecular docking method.

- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. (URL not provided)

- DETERMINATION OF OCTANOL-WATER PARTITION COEFFICIENT OF NOVEL COUMARIN BASED ANTICANCER COMPOUNDS BY REVERSED-PHASE ULTRA-FAST LIQUID CHROMATOGRAPHY.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC

- Pechmann Condens

- Synthesis and Characterization of Some New 4-Hydroxy-coumarin Deriv

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (URL not provided)

- MultiScreen Solubility Filter Pl

- 1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature.

- 7-hydroxy-4-isopropyl-2H-chromen-2-one. ChemSynthesis. (URL not provided)

- 7-hydroxy-4-propyl-2H-chromen-2-one | C12H12O3. PubChem. (URL not provided)

- Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Semantic Scholar. (URL not provided)

- synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (URL not provided)

- 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (URL not provided)

- [Reverse-phase HPLC determination of coumarins in the traditional Chinese drug bai-zhi (Angelica dahurica forma bai-zhi)]. PubMed. (URL not provided)

- Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some deriv

- Pechmann condens

- Rapid Determination of Ionization Constants (pKa)

- 7-Hydroxy-4-methylcoumarin. ChemBK. (URL not provided)

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom

- An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. NIH. (URL not provided)

- SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES.

- 53666-72-1 | 7-Hydroxy-3-isopropyl-4-methyl-2h-chromen-2-one. (URL not provided)

- 4-Hydroxy-7-methylcoumarin | C10H8O3. PubChem. (URL not provided)

- Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc. (URL not provided)

- physical and chemical properties of 7-Hydroxy-4-phenylcoumarin. Benchchem. (URL not provided)

- Synthesis and biological activity of compounds based on 4-hydroxycoumarin.

- Recent Advancements in Spectrophotometric pKa Determinations: A Review.

- Determination of the pKa values of some biologically active and inactive hydroxyquinones. (URL not provided)

- HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol.

- Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives.

- Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.

- DETERMINATION OF PKA OF ACTIVE PHARMACEUTICAL INGREDIENT BY SPECTROMETRY.

- Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid C

- Pechmann reaction of resorcinol (1) with ethyl acetoacetate (2) to....

- Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. (URL not provided)

- Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evalu

- Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH. (URL not provided)

- Excited State Properties of 7-Hydroxy-4-methylcoumarin in the Gas Phase and in Solution. A Theoretical Study.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. journaljpri.com [journaljpri.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. 7-hydroxy-4-propyl-2H-chromen-2-one | C12H12O3 | CID 5322246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DSpace [open.bu.edu]

- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 9. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. ijper.org [ijper.org]

- 15. researchgate.net [researchgate.net]

- 16. pharmatutor.org [pharmatutor.org]

- 17. researchgate.net [researchgate.net]

- 18. [Reverse-phase HPLC determination of coumarins in the traditional Chinese drug bai-zhi (Angelica dahurica forma bai-zhi)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 25. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]

- 29. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

7-Hydroxy-4-isopropyl-chromen-2-one spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Profile of 7-Hydroxy-4-isopropyl-chromen-2-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (Chemical Formula: C₁₂H₁₂O₃, Molecular Weight: 204.22 g/mol )[1]. As a member of the coumarin family, a class of compounds widely recognized for their diverse pharmacological properties, the precise structural elucidation of this molecule is paramount for its application in research and drug development.[2] This document synthesizes data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a holistic and validated profile of the compound. The causality behind experimental choices, detailed protocols, and in-depth data interpretation are provided to ensure scientific integrity and reproducibility.

Molecular Structure and Foundational Knowledge

A complete understanding of a molecule's spectroscopic signature begins with its structure. This compound consists of a benzopyrone (chromen-2-one) core, functionalized with a hydroxyl group at the 7-position and an isopropyl group at the 4-position. The synthesis of such 7-hydroxycoumarins is commonly achieved via the Pechmann condensation, typically reacting resorcinol with a suitable β-ketoester, in this case, ethyl isovaleroylacetate.[3][4] Knowledge of the synthetic route is crucial as it informs potential impurities, such as unreacted starting materials, which could be detected during spectroscopic analysis.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the number of distinct protons, their electronic environment, and their proximity to other protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for hydroxycoumarins as it solubilizes the compound well and allows for the observation of the exchangeable hydroxyl proton as a distinct singlet. In contrast, solvents like chloroform-d (CDCl₃) might lead to peak broadening or disappearance of the -OH signal due to faster chemical exchange.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Data Presentation: Predicted ¹H NMR Spectral Data

Note: As direct experimental data for this specific isopropyl derivative is not readily published, the following assignments are expertly predicted based on data from the closely related 7-hydroxy-4-methyl-chromen-2-one and standard chemical shift principles.[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.6 | Singlet, broad | 1H | 7-OH |

| ~7.6 | Doublet | 1H | H-5 |

| ~6.8 | Doublet of Doublets | 1H | H-6 |

| ~6.7 | Doublet | 1H | H-8 |

| ~6.2 | Singlet | 1H | H-3 |

| ~3.3 | Septet | 1H | 4-CH(CH₃)₂ |

| ~1.2 | Doublet | 6H | 4-CH(CH ₃)₂ |

Interpretation:

-

The aromatic region is expected to show an AMX spin system characteristic of 7-substituted coumarins. The H-5 proton, being deshielded by the lactone carbonyl, appears furthest downfield.

-

The isopropyl group presents a classic pattern: a doublet for the six equivalent methyl protons, coupled to the single methine proton, which in turn appears as a septet.

-

The vinylic H-3 proton typically appears as a singlet, a hallmark of 4-substituted coumarins.

-

The phenolic -OH proton at C-7 appears as a broad singlet at a downfield chemical shift, confirming its presence.

Caption: Labeled protons for ¹H NMR correlation.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR complements ¹H NMR by providing a direct count of non-equivalent carbon atoms and information about their chemical nature (aliphatic, olefinic, aromatic, carbonyl). Broadband proton decoupling is standard to simplify the spectrum to single lines for each carbon. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons, thus validating assignments.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

Data Presentation: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C-7 |

| ~160.5 | C-2 (C=O) |

| ~155.0 | C-8a |

| ~154.5 | C-4 |

| ~126.5 | C-5 |

| ~113.0 | C-4a |

| ~112.5 | C-6 |

| ~110.0 | C-3 |

| ~102.0 | C-8 |

| ~28.0 | 4-C H(CH₃)₂ |

| ~22.5 | 4-CH(C H₃)₂ |

Interpretation:

-

The lactone carbonyl (C-2) is the most deshielded carbon, appearing around 160.5 ppm.

-

The aromatic and vinylic carbons appear in the typical range of δ 100-162 ppm. The carbons attached to oxygen (C-7, C-8a) are found at the lower field end of this range.

-

The aliphatic carbons of the isopropyl group are clearly distinguished in the upfield region (δ 20-30 ppm).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint." For this compound, the key signatures are the hydroxyl (-OH) and lactone carbonyl (C=O) stretches. The broadness of the -OH peak is indicative of hydrogen bonding, a common feature in solid-state coumarins.[6]

Experimental Protocol: IR Data Acquisition (ATR Method)

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background and presented in terms of transmittance or absorbance.

Data Presentation: Expected IR Absorption Frequencies

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |

| ~1700 | C=O stretch | α,β-Unsaturated Lactone |

| 1620 - 1500 | C=C stretch | Aromatic & Pyranone Ring |

| ~1250, ~1130 | C-O stretch | Aryl-O, Lactone C-O |

| ~850 | C-H bend | Out-of-plane aromatic |

Interpretation:

-

A strong, broad band above 3200 cm⁻¹ is definitive proof of the hydroxyl group.

-

A very strong, sharp absorption around 1700 cm⁻¹ is characteristic of the C=O group within the six-membered lactone ring.[7]

-

Multiple sharp peaks in the 1620-1500 cm⁻¹ region confirm the presence of the fused aromatic and pyrone ring systems.

-

Strong C-O stretching vibrations in the fingerprint region further support the coumarin structure.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight and crucial structural details through analysis of fragmentation patterns. Electron Impact (EI) is a common high-energy ionization technique that induces extensive fragmentation, which is useful for structural elucidation. The molecular ion peak (M⁺˙) will be observed, confirming the molecular weight.

Experimental Protocol: MS Data Acquisition (EI Method)

-

Instrumentation: Utilize a mass spectrometer with an Electron Impact (EI) ion source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

-

Sample Introduction: Introduce a small amount of the sample into the ion source.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV).

-

Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Data Presentation: Expected Mass Spectrometry Data

| m/z | Ion | Proposed Identity |

| 204 | [M]⁺˙ | Molecular Ion |

| 189 | [M - CH₃]⁺ | Loss of a methyl radical |

| 176 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 161 | [M - C₃H₇]⁺ or [M-CO-CH₃]⁺ | Loss of isopropyl radical or sequential loss |

| 133 | [M - CO - C₃H₇]⁺ | Sequential loss of CO and isopropyl radical |

Proposed Fragmentation Pathway: The fragmentation of coumarins is well-characterized. A primary fragmentation route involves the loss of a neutral carbon monoxide (CO) molecule from the lactone ring, a retro-Diels-Alder type reaction. Additionally, cleavage of the isopropyl substituent is expected.

Caption: Key fragmentation steps for this compound.

Conclusion

The collective spectroscopic data provides an unambiguous and self-validating profile for this compound. ¹H and ¹³C NMR precisely define the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of the critical hydroxyl and lactone functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. This comprehensive guide serves as an authoritative reference for researchers, scientists, and drug development professionals, ensuring accurate identification and quality assessment of this important coumarin derivative.

References

- Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry.

-

ChemSynthesis. (n.d.). 7-hydroxy-4-isopropyl-2H-chromen-2-one. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2015). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. Available at: [Link]

-

Indo American Journal of Pharmaceutical Research. (2024). UV-SPECTOPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SYNTHESIZED 7-HYDROXY-4-METHYL COUMARIN. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Available at: [Link]

-

Molnar, M., et al. (n.d.). Design, preparation and characterization of 7-hydroxy-4-methylcoumarin-based deep eutectic solvents. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Abdou, W. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Synthetic Communications. Available at: [Link]

-

Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Retrieved January 17, 2026, from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Design, preparation and characterization of 7-hydroxy-4-methylcoumarin-based deep eutectic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

7-Hydroxy-4-isopropyl-chromen-2-one: A Technical Guide to its Predicted Biological Activities

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-4-isopropyl-chromen-2-one is a member of the coumarin family, a class of compounds renowned for their diverse and significant biological activities. While direct experimental data on this specific isopropyl derivative is limited in publicly available literature, a comprehensive analysis of its structural analogue, 7-hydroxy-4-methyl-chromen-2-one, and other closely related 4-substituted-7-hydroxycoumarins, provides a strong predictive framework for its potential therapeutic applications. This technical guide synthesizes the known biological activities of this chemical scaffold, focusing on antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. We will delve into the established mechanisms of action, present relevant quantitative data from analogue studies, and provide detailed experimental protocols to guide future research into the specific activities of this compound. Furthermore, this guide will explore the principles of structure-activity relationships (SAR) to hypothesize the influence of the C4-isopropyl substitution on the overall biological profile.

Introduction: The Prominence of the 7-Hydroxycoumarin Scaffold

Coumarins (2H-chromen-2-ones) are a large class of phenolic substances found in many plants. The 7-hydroxycoumarin scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of many compounds with significant pharmacological properties. The hydroxyl group at the C7 position is a key contributor to the antioxidant and other biological activities of these molecules. The substituent at the C4 position plays a crucial role in modulating the potency and selectivity of these effects. While the 4-methyl derivative is the most extensively studied, the introduction of an isopropyl group is anticipated to alter the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets.

Molecular Structure:

-

IUPAC Name: 7-Hydroxy-4-isopropyl-2H-chromen-2-one

-

CAS Number: 23251-28-7[1]

-

Molecular Formula: C₁₂H₁₂O₃[1]

-

Molecular Weight: 204.22 g/mol [1]

Synthesis of 7-Hydroxy-4-substituted-chromen-2-ones: The Pechmann Condensation

The most common and efficient method for synthesizing 7-hydroxy-4-substituted-coumarins is the Pechmann condensation.[2] This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of 7-hydroxy-4-alkyl-coumarins, resorcinol is typically reacted with an appropriate β-ketoester.

Experimental Protocol: Synthesis of 7-Hydroxy-4-methyl-chromen-2-one (Analogue Synthesis)

This protocol for the synthesis of the 4-methyl analogue can be adapted for the synthesis of the 4-isopropyl derivative by substituting ethyl acetoacetate with ethyl 3-methyl-2-oxobutanoate.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Crushed ice

-

Distilled water

Procedure:

-

A mixture of resorcinol (0.05 mol) and ethyl acetoacetate (0.05 mol) is prepared.

-

Concentrated sulfuric acid (e.g., 50 mL of 75% H₂SO₄) is carefully added to the mixture.[2]

-

The reaction mixture is heated on a water bath at 100°C for 30 minutes.[2]

-

The resulting mixture is cooled to room temperature and then poured onto crushed ice.

-

The precipitate formed is collected by filtration.

-

The crude product is washed thoroughly with distilled water, dried, and recrystallized from ethanol to yield pure 7-hydroxy-4-methyl-2H-chromen-2-one.[2]

Causality of Experimental Choices:

-

Resorcinol: The di-hydroxyl nature of resorcinol provides the necessary nucleophile for the initial Michael addition and the subsequent cyclization. The hydroxyl group at the meta position directs the cyclization to form the 7-hydroxycoumarin.

-

Ethyl acetoacetate: This β-ketoester provides the three-carbon unit that forms the pyrone ring of the coumarin.

-

Sulfuric Acid: Acts as a catalyst to promote both the initial transesterification/Michael addition and the subsequent intramolecular cyclization and dehydration steps.

-

Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Pouring onto ice: This quenches the reaction and precipitates the product, which is less soluble in cold water.

-

Recrystallization: This is a standard purification technique to remove any unreacted starting materials or byproducts.

Diagram of the Pechmann Condensation for 7-Hydroxy-4-methyl-chromen-2-one:

Caption: Pechmann condensation for 7-hydroxy-4-methyl-chromen-2-one synthesis.

Predicted Biological Activities

Based on extensive research on 7-hydroxy-4-methyl-chromen-2-one and other derivatives, this compound is predicted to exhibit a range of biological activities.

Antimicrobial Activity

The 7-hydroxycoumarin scaffold is a well-established pharmacophore for antimicrobial agents. Derivatives of 7-hydroxy-4-methylcoumarin have demonstrated significant activity against a spectrum of both Gram-positive and Gram-negative bacteria.[3][4]

Mechanism of Action: The antimicrobial action of coumarins is believed to be multi-faceted. They can disrupt bacterial cell membranes, leading to leakage of cellular components. Additionally, they can interfere with essential bacterial enzymes and inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.

Supporting Data for Analogues:

| Compound/Analogue | Organism | MIC (µg/mL) | Reference |

| Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid | Staphylococcus pneumoniae | High Activity | [5] |

| Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid | Pseudomonas aeruginosa | Moderate Activity | [5] |

| Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid | Bacillus subtilis | Moderate Activity | [5] |

| Derivatives of 4-Chloro-7-hydroxy-chromen-2-one | Staphylococcus aureus | Active | [6] |

| Derivatives of 4-Chloro-7-hydroxy-chromen-2-one | Escherichia coli | Active | [6] |

| Derivatives of 4-Chloro-7-hydroxy-chromen-2-one | Bacillus cereus | Active | [6] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Diagram of Broth Microdilution Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

The phenolic hydroxyl group at the C7 position of the coumarin ring is a key structural feature responsible for antioxidant activity. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).

Mechanism of Action: The antioxidant mechanism primarily involves the donation of a hydrogen atom from the 7-hydroxyl group to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA. The resulting coumarin radical is stabilized by resonance.

Supporting Data for Analogues: A study on simple coumarins demonstrated that the presence of a hydroxyl group at the C7 position significantly enhances peroxide scavenging activity compared to the unsubstituted coumarin.[7] The IC₅₀ value for 7-hydroxycoumarin was found to be 7029 mg/L, a more than three-fold improvement over the parent coumarin (IC₅₀ = 24,902 mg/L).[7] However, the addition of a methyl group at the C4 position in 7-hydroxy-4-methylcoumarin slightly decreased the peroxide scavenging activity (IC₅₀ = 11,014 mg/L).[7][8]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward assay to evaluate the free radical scavenging ability of a compound.

Materials:

-

Test compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a methanolic solution of DPPH.

-

In a series of test tubes, add different concentrations of the test compound to the DPPH solution.

-

A control is prepared with methanol and the DPPH solution.

-

The mixtures are incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solutions is measured at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.

Anti-inflammatory Activity

Several coumarin derivatives have shown promising anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators and enzymes.

Mechanism of Action: The anti-inflammatory effects of coumarins are often attributed to their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. They can also inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. This inhibition is often mediated through the modulation of signaling pathways like NF-κB.

Supporting Data for Analogues: A flavone derivative, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, exhibited significant in vitro anti-inflammatory activity with IC₅₀ values of 7.09 µM, 0.38 µM, and 0.84 µM against COX-1, COX-2, and 5-LOX, respectively.[9] This compound was also found to be effective in a carrageenan-induced inflammation model in animals.[9]

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This in vitro assay is widely used to screen for potential anti-inflammatory agents.

Materials:

-

RAW 264.7 macrophage cell line

-

Test compound

-

Lipopolysaccharide (LPS)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Griess reagent

-

MTT assay kit (for cytotoxicity)

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.

-

Perform an MTT assay on the remaining cells to assess cell viability and rule out cytotoxic effects of the compound.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Diagram of the Anti-inflammatory Signaling Pathway Inhibition:

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Cytotoxic Activity

Derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have demonstrated significant cytotoxic activity against various cancer cell lines.[4][10] This suggests that this compound may also possess anticancer potential.

Mechanism of Action: The cytotoxic effects of coumarins can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis. Some coumarin derivatives have been shown to inhibit telomerase, an enzyme that is overexpressed in many cancer cells.

Supporting Data for Analogues: Certain derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have shown a high degree of cytotoxic activity.[4][10] For instance, some 2H-chromene derivatives have been investigated as inhibitors of human carbonic anhydrase IX and XII, which are tumor-associated enzymes.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., HeLa, HepG2)

-

Test compound

-

DMEM

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Structure-Activity Relationship (SAR) Insights

The biological activity of coumarins is highly dependent on the nature and position of the substituents on the coumarin ring.

-

C7-Hydroxyl Group: This group is crucial for antioxidant activity and often contributes to other biological effects through hydrogen bonding interactions with biological targets.

-

C4-Substituent: The nature of the substituent at the C4 position significantly influences the lipophilicity and steric properties of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins.

-

Methyl vs. Isopropyl: The substitution of a methyl group with an isopropyl group at the C4 position increases the lipophilicity of the molecule. This could potentially enhance its ability to cross cell membranes, which might lead to increased potency in some biological assays. However, the increased steric bulk of the isopropyl group could also hinder the binding of the molecule to certain biological targets, potentially reducing its activity compared to the methyl analogue. The precise effect would be target-dependent.

-

Safety and Toxicology (Predictive)

While no specific toxicity data for this compound is available, general GHS hazard statements for the closely related 7-hydroxy-4-propyl-2H-chromen-2-one indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[12] As with any novel compound, thorough toxicological evaluation is essential.

Conclusion and Future Directions

This compound, based on the robust evidence from its structural analogues, is a promising candidate for further investigation into its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. The introduction of the isopropyl group at the C4 position is a key structural modification that warrants detailed study to understand its impact on the biological activity profile.

Future research should focus on:

-

Dedicated Synthesis and Characterization: Development and optimization of a specific synthesis protocol for this compound and thorough characterization of the compound.

-

In Vitro Biological Evaluation: Systematic screening of the compound against a panel of bacterial and fungal strains, in various antioxidant assays, and against a range of cancer cell lines to determine its specific activity profile and potency (MIC, IC₅₀ values).

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluation of the efficacy and safety of the compound in relevant animal models of infection, inflammation, and cancer.

This in-depth technical guide, by synthesizing the available knowledge on the 7-hydroxy-4-substituted-coumarin scaffold, provides a solid foundation and a strategic roadmap for the scientific community to unlock the full therapeutic potential of this compound.

References

- Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., ... & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives.

- Odame, F., Boadi, N. O., Nanga, S., Aniagyei, A., & Hosten, E. (2020). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Journal of Molecular Structure, 1217, 128421.

-

ChemSynthesis. (n.d.). 7-hydroxy-4-isopropyl-2H-chromen-2-one. Retrieved from [Link]

- Lafta, S. J., & Abass, S. J. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4).

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, characterization and antibacterial evaluation with computational study of new Schiff bases derived from 7-hydroxy-4-methyl coumarin. Oriental Journal of Chemistry, 31(3), 1437.

- Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., ... & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives.

- Behrami, A. (2019). MICROBIOLOGICAL ACTIVITY OF DERIVATIVES 4-CHLORO-7-HYDROXY-CHROMEN-2-ONE COMPARE WITH STANDARD DRUGS. EUROPEAN JOURNAL OF MATERIALS SCIENCE AND ENGINEERING, 4(2), 61-66.

- Butcher, R. J., Jasinski, J. P., Yathirajan, H. S., Narayana, B., & Samshad. (2007). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3412-o3413.

- Kowalska, M., & Turek, S. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. Molecules, 28(9), 3797.

-

U.S. Food and Drug Administration. (2025, July 29). Products Containing 7-OH Can Cause Serious Harm. Retrieved from [Link]

-

PubChem. (n.d.). 7-hydroxy-4-propyl-2H-chromen-2-one. Retrieved from [Link]

- Khan, H., Ullah, H., Aschner, M., Sureda, A., & Nabavi, S. M. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. International Journal of Molecular Sciences, 23(21), 13391.

- Angeli, A., Pinteala, M., Maier, S. S., De Simone, G., Simionescu, B. C., & Supuran, C. T. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2276532.

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Antioxidant, antimicrobial activity and quantum chemical studies of 4-methyl-7-hyroxy coumarin derivatives. AIP Conference Proceedings, 2671(1).

-

Texas Department of State Health Services. (2025, September 2). Serious Illnesses Associated with 7-OH Use. Retrieved from [Link]

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2009). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. Molecules, 14(1), 266-277.

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Antioxidant, antimicrobial activity and quantum chemical studies of 4-methyl-7-hyroxy coumarin derivatives. AIP Conference Proceedings, 2671(1).

-

Orlando Treatment Solutions. (2025, June 25). 7-OH Kratom: Uses, Effects & Risks & Safe Recovery Solutions. Retrieved from [Link]

- Kowalska, M., & Turek, S. (2023). Antioxidant Activity of Coumarins. Encyclopedia, 3(2), 585-598.

- Sakulnarmrat, K., & Konczak, I. (2012). Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones. Molecules, 17(12), 14541-14557.

-

Know Overdose Nevada County. (2025, October 1). Kratom & 7-OH Fact Sheet. Retrieved from [Link]

- Stanchev, S., Zhelyazkova, M., & Yaneva, D. (2008). Investigation of the antioxidant properties of some new 4-hydroxycoumarin derivatives. European journal of medicinal chemistry, 43(11), 2578-2582.

-

America's Poison Centers. (2025, August 12). Health Advisory: Serious Illnesses Associated with 7-OH Use. Retrieved from [Link]

- Botta, L., Malavolti, M., & Malferrari, D. (2023). Polyvinyl Alcohol Coatings Containing Lamellar Solids with Antimicrobial Activity. Polymers, 15(19), 3915.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ejmse.ro [ejmse.ro]

- 7. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 7-hydroxy-4-propyl-2H-chromen-2-one | C12H12O3 | CID 5322246 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of 7-Hydroxy-4-isopropyl-chromen-2-one: A Technical Guide to Potential Molecular Targets

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The coumarin scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. Within this class, 7-hydroxycoumarins are of particular interest due to their potent anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This technical guide focuses on the therapeutic potential of a specific, yet under-explored derivative, 7-Hydroxy-4-isopropyl-chromen-2-one. While direct experimental data for this compound is limited, this document synthesizes the wealth of information available for structurally analogous 7-hydroxycoumarins, particularly the 4-methyl and other 4-substituted derivatives, to extrapolate and propose its most probable molecular targets and mechanisms of action. We provide an in-depth analysis of key signaling pathways likely modulated by this compound and present detailed, field-proven experimental protocols to facilitate further investigation into its therapeutic efficacy. This guide is intended to serve as a foundational resource for researchers aiming to unlock the full potential of this promising small molecule.

Introduction: The Therapeutic Landscape of 7-Hydroxycoumarins

Coumarins, or 2H-chromen-2-ones, are a class of benzopyrone compounds widely distributed in nature and also accessible through synthetic routes.[1] Their diverse biological activities have led to the development of numerous coumarin-based drugs, including anticoagulants like warfarin. The 7-hydroxy substitution on the coumarin ring is a key pharmacophore, significantly enhancing the antioxidant and anti-inflammatory properties of these molecules.[1][2] The introduction of a lipophilic group at the 4-position, such as an isopropyl group, is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing cell permeability and target engagement.

This guide will explore the probable therapeutic targets of this compound by examining the established mechanisms of its close chemical relatives. The primary areas of focus will be its potential as an anti-inflammatory, antioxidant, anticancer, and antimicrobial agent.

Potential Therapeutic Targets and Mechanisms of Action

Based on the extensive literature on 7-hydroxycoumarin derivatives, we can confidently propose several key molecular targets for this compound.

Anti-Inflammatory Activity: Targeting the Crucibles of Inflammation

Inflammation is a complex biological response implicated in a myriad of diseases. 7-hydroxycoumarin derivatives have consistently demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators.[3]

2.1.1. Cyclooxygenase (COX) Enzymes:

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are central to the synthesis of pro-inflammatory prostaglandins.[3] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The structural similarity of this compound to known coumarin-based COX inhibitors suggests it is a likely candidate for targeting this pathway.

2.1.2. Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

The NF-κB signaling pathway is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and enzymes.[4] Several 7-hydroxycoumarin derivatives have been shown to inhibit NF-κB activation, thereby suppressing the downstream inflammatory cascade.[4][5] This suggests that this compound may exert its anti-inflammatory effects by modulating this critical pathway.

Diagram 1: Proposed Anti-Inflammatory Mechanism

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Antioxidant Activity: Quenching Oxidative Stress

The 7-hydroxyl group of the coumarin scaffold is a key structural feature responsible for its antioxidant properties, acting as a hydrogen donor to neutralize free radicals.[2]

2.2.1. Direct Radical Scavenging:

7-Hydroxycoumarins can directly scavenge reactive oxygen species (ROS) such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby mitigating oxidative damage to cells and tissues.[6] The isopropyl group at the 4-position may influence the electron-donating capacity of the phenolic hydroxyl group, potentially modulating its radical scavenging activity.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Coumarin derivatives have emerged as promising anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[7]